tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
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Overview
Description
This compound is a pyrazolopyridine derivative. Pyrazolopyridines are a class of compounds that contain a pyrazole ring fused to a pyridine ring. The pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms while the pyridine ring is a six-membered aromatic heterocycle with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrazole and pyridine rings, along with the various substituents. The tert-butyl, hydroxymethyl, and isopropyl groups would all contribute to the overall structure and properties of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the various substituents. The nitrogen atoms in the rings could potentially act as nucleophiles in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings and the various substituents would likely impact properties such as solubility, melting point, and stability .Scientific Research Applications
Synthesis and Reaction Media
The synthesis of pyrazole derivatives, including structures similar to tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate, involves exploring regioselectivity and reaction media to optimize yields and selectivity. For instance, Martins et al. (2012) demonstrated the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles with varying regioselectivity depending on the reaction media used, highlighting the importance of choosing appropriate solvents and conditions for specific substitution patterns (Martins et al., 2012).
Metabolic Pathways
Understanding the metabolic pathways of chemical compounds with tert-butyl groups, such as this compound, is crucial for their application in medicinal chemistry. Prakash et al. (2008) investigated the CYP2C8- and CYP3A-mediated C-demethylation of a compound containing tert-butyl groups, providing insights into its metabolic stability and potential interactions with biological systems (Prakash et al., 2008).
Ligand Design and Catalysis
Compounds with pyrazolo and pyridine rings, similar to this compound, are of interest in the design of ligands for metal complexes. These complexes have applications in catalysis, as demonstrated by Choroba et al. (2019), who synthesized copper(ii) complexes with terpyridine analogues and studied their antiproliferative and catalytic activities (Choroba et al., 2019).
Future Directions
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-2-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-10(2)18-13(9-19)11-6-7-17(8-12(11)16-18)14(20)21-15(3,4)5/h10,19H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQVDUMYJJNHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2CCN(CC2=N1)C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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